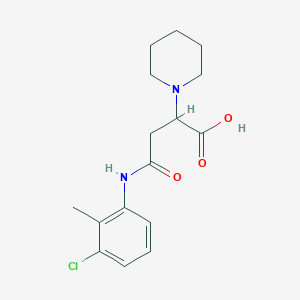

4-((3-Chloro-2-methylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-((3-Chloro-2-methylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure that includes a piperidine ring, a chlorinated aromatic ring, and a butanoic acid moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Chloro-2-methylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Nitration and Reduction: The starting material, 3-chloro-2-methylbenzene, undergoes nitration to form 3-chloro-2-methyl-4-nitrobenzene. This intermediate is then reduced to 3-chloro-2-methyl-4-aminobenzene.

Acylation: The amine group of 3-chloro-2-methyl-4-aminobenzene is acylated with a suitable acyl chloride to form an amide intermediate.

Cyclization: The amide intermediate undergoes cyclization with piperidine to form the piperidinyl amide.

Oxidation: The final step involves the oxidation of the piperidinyl amide to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((3-Chloro-2-methylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-((3-Chloro-2-methylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((3-Chloro-2-methylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

- 4-((3-Chloro-2-methylphenyl)amino)-4-oxo-2-(morpholin-1-yl)butanoic acid

- 4-((3-Chloro-2-methylphenyl)amino)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid

Uniqueness

4-((3-Chloro-2-methylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid is unique due to its specific structural features, such as the presence of a piperidine ring and a chlorinated aromatic ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

The compound 4-((3-Chloro-2-methylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid , with the CAS number 899964-46-6 , is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure is characterized by:

- Molecular Formula : C16H21ClN2O3

- Molecular Weight : 320.81 g/mol

This compound features a piperidine ring, which is often associated with various biological activities, including analgesic and antitumor effects.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antibacterial Activity : Preliminary studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

- Enzyme Inhibition : The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, demonstrating significant inhibitory effects. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

- Antitumor Properties : Compounds with similar structures have shown promise in inhibiting tumor growth in various cancer models. The piperidine moiety is particularly noted for its role in anticancer activity .

The mechanisms through which this compound exerts its effects can be summarized as follows:

- Binding Interactions : Molecular docking studies reveal that the compound interacts favorably with target proteins involved in disease pathways, such as enzymes and receptors .

- Inhibition of Key Enzymes : The inhibition of AChE and urease has been documented, indicating its potential utility in managing conditions related to these enzymes .

- Antioxidant Activity : Some studies suggest that compounds containing similar functional groups may exhibit antioxidant properties, contributing to their overall therapeutic potential .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound and related derivatives:

- Antibacterial Screening : A study evaluated various synthesized compounds for antibacterial properties, finding that those similar to this compound showed promising results against multiple strains .

- Enzyme Inhibition Studies : Research highlighted the compound's effectiveness as an AChE inhibitor, with IC50 values indicating strong activity compared to established inhibitors .

- In Vivo Studies : Animal models have been utilized to assess the antitumor efficacy of related compounds, showing significant tumor growth inhibition in xenograft models when administered at specific dosages .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

4-(3-chloro-2-methylanilino)-4-oxo-2-piperidin-1-ylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClN2O3/c1-11-12(17)6-5-7-13(11)18-15(20)10-14(16(21)22)19-8-3-2-4-9-19/h5-7,14H,2-4,8-10H2,1H3,(H,18,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKXPVIESQIDQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CC(C(=O)O)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.